molecular formula C34H35PSi B14886368 Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane

Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane

Cat. No.: B14886368
M. Wt: 502.7 g/mol
InChI Key: DBXXWRXFCXUUGD-UHFFFAOYSA-N
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Description

Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is an organophosphorus compound with the molecular formula C34H35PSi. This compound is known for its unique structural features, which include a phosphane group attached to a naphthalene ring substituted with a triethylsilyl group and two phenyl rings. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane typically involves the reaction of a naphthalene derivative with a phosphane reagent. One common method includes the following steps:

    Starting Materials: Naphthalene derivative with a triethylsilyl group, diphenylphosphane.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or toluene are commonly used.

    Catalysts: Transition metal catalysts like palladium or nickel may be employed to facilitate the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to phosphine.

    Substitution: The compound can participate in substitution reactions where the phenyl or naphthalene groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: Lacks the naphthalene and triethylsilyl groups, making it less sterically hindered.

    Diphenyl(2-naphthyl)phosphane: Similar structure but without the triethylsilyl group.

    Triethylsilyl-substituted phosphines: Similar steric properties but different electronic effects.

Uniqueness

Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is unique due to the combination of the triethylsilyl group and the naphthalene ring, which provides both steric and electronic effects that influence its reactivity and applications in catalysis and material science.

Properties

Molecular Formula

C34H35PSi

Molecular Weight

502.7 g/mol

IUPAC Name

diphenyl-[2-(2-triethylsilylnaphthalen-1-yl)phenyl]phosphane

InChI

InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)33-26-25-27-17-13-14-22-30(27)34(33)31-23-15-16-24-32(31)35(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26H,4-6H2,1-3H3

InChI Key

DBXXWRXFCXUUGD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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